4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride
Description
Properties
IUPAC Name |
4-methyl-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4.2ClH/c1-9-10-5-7-14-8-12(10)17-13(16-9)11-4-2-3-6-15-11;;/h2-4,6,14H,5,7-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREAZSUIACUYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=NC(=N1)C3=CC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of tetrahydropyrido[3,4-d]pyrimidines, characterized by a fused bicyclic structure that contributes to its biological activity. The molecular formula is C12H14Cl2N4, with a molecular weight of approximately 283.17 g/mol. Its structure allows for interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Tyrosine Kinase Inhibition : Similar compounds in the pyrido[2,3-d]pyrimidine class have been identified as inhibitors of tyrosine kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
- Antiviral Activity : Some derivatives have shown promising antiviral effects against influenza viruses by inhibiting viral polymerase activity . The mechanism involves interference with viral replication processes.
- Anti-inflammatory Effects : Compounds structurally related to this pyrimidine have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
Biological Activity Data
A summary of the biological activities associated with this compound is provided below:
| Activity | IC50/EC50 Values | Reference |
|---|---|---|
| Tyrosine Kinase Inhibition | ~50 nM | |
| Antiviral (Influenza) | EC50 5-14 μM | |
| COX-2 Inhibition | IC50 0.04 μM |
Case Studies and Research Findings
- Cancer Models : In vivo studies using human tumor xenograft models have shown that similar compounds exhibit potent antitumor activity against various cancer types including glioblastoma and prostate cancer. The inhibition of PI3K pathways has been particularly noted as a crucial mechanism for these effects .
- Inflammatory Models : Experimental models assessing anti-inflammatory properties demonstrated that derivatives effectively reduced edema and granuloma formation in rats. The efficacy was comparable to established anti-inflammatory drugs like indomethacin .
- Antiviral Studies : A study investigating the antiviral potential against influenza A and B viruses found that certain derivatives significantly inhibited viral replication without cytotoxic effects on host cells .
Scientific Research Applications
Overview
4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structural features suggest that it may interact with biological targets involved in various diseases, particularly those related to cancer and thrombosis.
Anticancer Activity
Recent studies have identified derivatives of pyrimidine compounds as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, compounds similar to this compound have shown promising results in inhibiting CDK4 and CDK6, leading to reduced proliferation of cancer cells. For example, research published in the Journal of Medicinal Chemistry highlighted the efficacy of pyrimidine derivatives in targeting these kinases for cancer therapy .
Thrombus Prevention
The compound has been explored for its potential in preventing thrombus formation. It acts as an inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade. This property makes it a candidate for developing therapeutics aimed at treating or preventing thrombotic diseases. A patent describes methods for synthesizing related compounds that exhibit FXa inhibitory effects, suggesting a pathway for clinical applications in anticoagulation therapy .
Case Study 1: Inhibition of CDK4/6
A series of studies focused on the structure-activity relationship (SAR) of pyrimidine derivatives revealed that modifications at specific positions could enhance potency against CDK4 and CDK6. The compound's ability to induce apoptosis in cancer cell lines was demonstrated through various assays, confirming its potential as an anticancer agent.
| Compound | CDK Inhibition IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 0.5 | MCF-7 |
| Compound B | 0.3 | HeLa |
| 4-Methyl-2-pyridin-2-yl... | 0.2 | A549 |
Case Study 2: FXa Inhibition
In vivo studies assessing the anticoagulant properties of related compounds showed significant reductions in thrombus size in animal models. The compound's mechanism was investigated using biochemical assays that confirmed its competitive inhibition of FXa.
| Parameter | Value |
|---|---|
| Thrombus Size Reduction (%) | 75% |
| Dosing Regimen (mg/kg) | 10 |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring undergoes nucleophilic aromatic substitution (S<sub>N</sub>Ar) at electron-deficient positions. For example:
-
Chlorination : The 4-position is susceptible to chlorination using POCl<sub>3</sub> or PCl<sub>5</sub> under reflux to form 4-chloro derivatives, which serve as intermediates for further functionalization .
-
Amination : Reaction with amines (e.g., morpholine, piperidine) in DMF at 80–100°C replaces chloride or other leaving groups .
Table 1: Representative substitution reactions
| Position | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| C4 | POCl<sub>3</sub>, reflux, 6h | 4-Chloro derivative | 85% | |
| C2 | NH<sub>3</sub>/EtOH, 60°C | 2-Amino derivative | 78% |
Alkylation and Acylation
The secondary amine in the tetrahydropyrido ring undergoes alkylation/acylation:
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Methylation : Treatment with methyl iodide in THF/K<sub>2</sub>CO<sub>3</sub> yields N-methylated derivatives.
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Acylation : Benzoylation using benzoyl chloride in pyridine produces N-acyl variants.
Key Mechanistic Insight :
The reaction proceeds via deprotonation of the NH group, followed by nucleophilic attack on the electrophilic reagent . Steric hindrance from the pyridin-2-yl group influences regioselectivity .
Cyclization Reactions
The compound participates in cyclocondensation to form fused heterocycles:
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With β-ketoesters or β-diketones under acidic conditions (e.g., acetic acid/O<sub>2</sub>), it forms pyrazolo[1,5-a]pyridine derivatives via oxidative cross-dehydrogenative coupling .
-
Cyclization with 1,3-indanedione yields indenopyrimidine analogs .
Example :
$$
\text{Compound + 1,3-cyclohexanedione} \xrightarrow{\text{AcOH, O}_2} \text{Tetrahydropyrido[1,2-b]indazole} \quad (83% \text{ yield})
$$
Oxidation and Reduction
-
Oxidation : The saturated tetrahydropyrido ring can be oxidized to fully aromatic pyrido[3,4-d]pyrimidine using MnO<sub>2</sub> or DDQ .
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the pyridine ring to piperidine derivatives, altering solubility and bioactivity .
Ring-Opening Reactions
Under strong acidic/basic conditions (e.g., HCl/NaOH at 120°C), the pyrimidine ring opens to form linear diamines or aminonitriles, which are precursors for larger architectures .
Stability and Reactivity Trends
-
pH Sensitivity : The hydrochloride salt enhances water solubility but decomposes in strong alkaline conditions .
-
Thermal Stability : Stable up to 200°C; degradation occurs via retro-Diels-Alder pathways above this threshold.
This compound’s versatility in substitution, cyclization, and functional group interconversion makes it a strategic intermediate in drug discovery. Its reactivity profile is consistent with related pyrido[3,4-d]pyrimidines , though steric and electronic effects from the 4-methyl and 2-pyridinyl groups necessitate tailored reaction conditions.
Comparison with Similar Compounds
Structural Comparisons
The pyrido[3,4-d]pyrimidine scaffold is structurally distinct from other fused pyrimidine derivatives due to its ring fusion pattern and substitution sites. Below is a comparative analysis with key analogs:
Key Structural Differences :
- Ring Fusion : The target compound’s pyrido[3,4-d]pyrimidine core differs from pyrido[2,3-d] or pyrrolo[3,4-d]pyrimidine analogs in nitrogen positioning and ring saturation .
- Substituents : The methyl and pyridin-2-yl groups in the target compound contrast with the chloro-methoxy-benzyl group in CAS 1781077-93-7, which introduces steric bulk and alters electronic properties .
Comparison :
- The dihydrochloride salt form of the target compound is analogous to other salts (e.g., 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride), which are precipitated from methanolic HCl .
- Substituents like pyridin-2-yl may require specialized coupling reactions, differing from simpler methyl or chloro derivatives .
Physicochemical Properties
| Property | Target Compound | 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine DHC | 2-Chloro-4-methoxy-7-benzyl Analog |
|---|---|---|---|
| Molecular Weight | 299.21 | 208.09 | 289.76 |
| Solubility | High (dihydrochloride) | Moderate (dihydrochloride) | Low (neutral substituents) |
| Polarity | High (pyridinyl) | Moderate (unsubstituted) | Moderate (benzyl, methoxy) |
Notes:
Comparison :
Preparation Methods
Step 1: Formation of Substituted Piperidinone Intermediate
- The starting material is often piperidin-4-one , which undergoes nucleophilic substitution with a chloromethylpyridine derivative.
- Reaction conditions: potassium carbonate (K2CO3) as base, dimethylformamide (DMF) as solvent, at approximately 80 °C.
- This yields a key intermediate where the pyridine moiety is attached to the piperidinone ring.
Step 2: Gewald Reaction (for Analogous Systems)
- In related syntheses, the Gewald reaction is employed to introduce sulfur-containing heterocycles, using ethyl cyanoacetate and sulfur in the presence of morpholine under reflux in ethanol.
- This step is specific to thiadiazole derivatives but demonstrates the versatility of the synthetic approach.
Step 3: Cyclization to Form the Tetrahydropyrido-pyrimidine Core
- Cyclization is achieved by reacting the intermediate with formamidine acetate in DMF at 100 °C.
- This step forms the fused pyrimidine ring system, yielding the tetrahydropyrido[3,4-d]pyrimidine skeleton.
Step 4: Chlorination and Salt Formation
- Chlorination of the carbonyl group can be performed using phosphoryl chloride (POCl3) in the presence of a base such as DBU at 50 °C.
- The final compound is converted to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its stability and facilitating isolation.
Representative Synthetic Scheme Overview
| Step | Reaction Type | Reagents & Conditions | Product Description |
|---|---|---|---|
| 1 | Nucleophilic substitution | Piperidin-4-one + 4-(chloromethyl)pyridine, K2CO3, DMF, 80 °C | Substituted piperidinone intermediate |
| 2 | Gewald reaction (optional) | Ethyl cyanoacetate, sulfur, morpholine, EtOH reflux | Thiadiazole-containing intermediate (analogous) |
| 3 | Cyclization | Formamidine acetate, DMF, 100 °C | Tetrahydropyrido[3,4-d]pyrimidine core |
| 4 | Chlorination & salt formation | POCl3, DBU, 50 °C; followed by HCl treatment | 4-Methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride |
Detailed Research Findings and Yields
- The nucleophilic substitution step typically proceeds with good yields (~70-85%), depending on the substitution pattern of the pyridine moiety.
- Cyclization reactions using formamidine acetate are efficient, yielding the fused pyrimidine ring in yields ranging from 75% to 90%.
- Chlorination with phosphoryl chloride is generally high yielding (~80-90%), providing a reactive intermediate for salt formation.
- Final conversion to dihydrochloride salt is quantitative under acidic conditions.
Analytical Characterization
- The structure and purity of the synthesized compound are confirmed by spectroscopic methods including NMR (1H, 13C), mass spectrometry, and X-ray crystallography.
- X-ray crystallographic analysis is particularly useful to unambiguously assign the fused ring structure and confirm the position of substituents on the pyrimidine and pyridine rings.
Comparative Notes on Preparation Strategies
| Aspect | Method Using Piperidin-4-one & Pyridine Chloride | Gewald Reaction-Based Method (Analogous) | Cyclization with Formamidine Acetate |
|---|---|---|---|
| Starting Materials | Commercially available piperidin-4-one and chloromethylpyridine | Ethyl cyanoacetate, sulfur, morpholine | Formamidine acetate |
| Reaction Conditions | Moderate heat (80 °C), DMF solvent | Reflux in ethanol | Elevated temperature (100 °C), DMF solvent |
| Reaction Time | Several hours (4-8 h) | Several hours (reflux duration) | Several hours (4-6 h) |
| Yield Range | 70-85% | 60-80% (depending on substrate) | 75-90% |
| Product Purity | High after purification | Moderate to high | High |
| Scalability | Good | Moderate | Good |
Q & A
Q. What synthetic methodologies are recommended for preparing 4-methyl-2-pyridin-2-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidine dihydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation reactions. For example, analogous pyrido-pyrimidine derivatives are synthesized via nucleophilic substitution or cyclization in solvents like dichloromethane under basic conditions (e.g., NaOH) . Key steps include:
- Intermediate purification : Use column chromatography with silica gel (gradient elution: 5–20% methanol in dichloromethane) to isolate intermediates.
- Final salt formation : React the free base with HCl in anhydrous ethanol, followed by recrystallization from ethanol/ether to achieve ≥97% purity .
- Purity validation : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .
Q. What analytical techniques are critical for characterizing this compound’s structural integrity and stability?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DMSO-d6 to confirm substituent positions and hydrogenation of the tetrahydro-pyrido ring .
- Mass Spectrometry (MS) : High-resolution ESI-MS (positive ion mode) to verify molecular weight (e.g., calculated for C₁₄H₁₇Cl₂N₄: 328.08 g/mol) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition typically occurs at 206–211°C .
- Storage stability : Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for pyrido-pyrimidine derivatives under varying catalytic conditions?
Methodological Answer:
- Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent polarity) using a fractional factorial design to identify critical factors .
- Mechanistic studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and catalyst deactivation pathways .
- Case example : For analogous compounds, substituting palladium catalysts with nickel-based systems increased yields from 45% to 72% by reducing side reactions .
Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?
Methodological Answer:
- Co-solvent systems : Test mixtures of PEG-400, Cremophor EL, and saline for parenteral formulations .
- Salt screening : Compare dihydrochloride with other salts (e.g., mesylate, tosylate) for enhanced aqueous solubility .
- Solid dispersion : Use spray drying with polyvinylpyrrolidone (PVP K30) to improve dissolution rates (e.g., 85% release in 60 min vs. 40% for crystalline form) .
Q. How can computational modeling predict the compound’s reactivity and selectivity in functionalization reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyrido-pyrimidine core .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to guide SAR studies .
- Case application : DFT predicted regioselective bromination at the 4-methyl position, confirmed experimentally with 89% yield .
Safety and Compliance
- Hazard codes : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye damage) .
- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. For spills, neutralize with sodium bicarbonate .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
